molecular formula C21H36O3 B1330012 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol CAS No. 55647-22-8

5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol

Cat. No.: B1330012
CAS No.: 55647-22-8
M. Wt: 336.5 g/mol
InChI Key: CZHLKVQGWWCQEG-KFOKCSIRSA-N
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Description

5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol: is a steroidal compound with the molecular formula C21H36O3 . It is a derivative of pregnane, a type of steroid nucleus, and is characterized by hydroxyl groups at the 3-alpha, 11-alpha, and 20-beta positions. This compound is of interest in various fields of scientific research due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the reduction of corresponding ketones or aldehydes at the 3, 11, and 20 positions using specific reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including microbial transformation of steroidal precursors. Specific strains of microorganisms can be employed to introduce hydroxyl groups at the desired positions through enzymatic reactions. This method is advantageous due to its selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form diols or other reduced derivatives using agents like sodium borohydride.

    Substitution: Hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 3-keto, 11-keto, or 20-keto derivatives.

    Reduction: Formation of diols or other reduced derivatives.

    Substitution: Formation of substituted steroidal compounds with varied functional groups.

Scientific Research Applications

Chemistry: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is used as an intermediate in the synthesis of various steroidal drugs and hormones. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its role in steroid metabolism and its potential effects on cellular processes. It serves as a model compound for understanding the biosynthesis and function of steroid hormones.

Medicine: The compound has potential therapeutic applications due to its structural similarity to naturally occurring steroids. It is investigated for its anti-inflammatory, immunomodulatory, and hormonal activities.

Industry: In the industrial sector, this compound is used in the production of steroidal pharmaceuticals and as a precursor for the synthesis of other valuable steroidal compounds.

Mechanism of Action

The mechanism of action of 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.

Comparison with Similar Compounds

  • 5-alpha-Pregnane-3-beta,17-alpha,20-alpha-triol
  • 5-beta-Pregnane-3-alpha,17-alpha,20-alpha-triol
  • 5-beta-Pregnane-3-alpha,17-alpha,21-triol-11,20-dione 21-acetate
  • 5-alpha-Pregnan-11-beta,17,21-triol-3,20-dione

Comparison: 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction with biological targets, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(3R,5R,8S,9S,10S,11R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-19,22-24H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHLKVQGWWCQEG-KFOKCSIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40970990
Record name Pregnane-3,11,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55647-22-8
Record name Pregnane-3,11,20-triol, (3α,5β,11α,20R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55647-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-beta-Pregnane-3-alpha,11-alpha,20-beta-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055647228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregnane-3,11,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40970990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-β-pregnane-3-α,11-α,20-β-triol
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